5-Hepten-2-one

Physicochemical Properties Formulation Science ADME

5-Hepten-2-one (CAS 1071-94-9, also designated (5E)-5-hepten-2-one) is a seven-carbon, aliphatic unsaturated ketone belonging to the γ,δ-unsaturated ketone class. It exists as a colorless to pale yellow liquid with a characteristic green, citrus, or fruity odor , and is primarily valued as a volatile organic compound (VOC) in flavor and fragrance formulations, as well as a synthetic intermediate.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1071-94-9
Cat. No. B3045438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hepten-2-one
CAS1071-94-9
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC=CCCC(=O)C
InChIInChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-4H,5-6H2,1-2H3/b4-3+
InChIKeyRTYRONIMTRDBLT-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hepten-2-one CAS 1071-94-9: Technical Procurement and Baseline Identity


5-Hepten-2-one (CAS 1071-94-9, also designated (5E)-5-hepten-2-one) is a seven-carbon, aliphatic unsaturated ketone belonging to the γ,δ-unsaturated ketone class . It exists as a colorless to pale yellow liquid with a characteristic green, citrus, or fruity odor [1], and is primarily valued as a volatile organic compound (VOC) in flavor and fragrance formulations, as well as a synthetic intermediate. Its double bond geometry (E-isomer) and carbonyl placement at the C2 position confer distinct physicochemical and olfactory properties that differentiate it from positional isomers and methylated analogs .

Why 5-Hepten-2-one CAS 1071-94-9 Cannot Be Interchanged with In-Class Analogs


In-class substitution of 5-Hepten-2-one with seemingly similar C7/C8 alkenones (e.g., 6-methyl-5-hepten-2-one, 2-heptanone, or 4-hepten-2-one) fails due to quantifiable differences in three critical procurement dimensions: (1) physicochemical properties governing formulation behavior (vapor pressure, logP, water solubility); (2) olfactory character and odor activity values (OAV) impacting sensory product performance; and (3) biological or metabolic relevance in research applications. These disparities preclude generic interchangeability and mandate compound-specific sourcing for reproducible outcomes [1].

5-Hepten-2-one CAS 1071-94-9: Quantitative Differentiation Evidence Against Key Comparators


LogP and Water Solubility: Superior Hydrophilic Profile vs. 6-Methyl-5-hepten-2-one

5-Hepten-2-one exhibits a LogP of 1.93-1.54 (estimated) and an estimated water solubility of 5445 mg/L at 25°C, whereas 6-methyl-5-hepten-2-one shows a significantly higher LogP of 2.07-2.16 and an estimated water solubility of only 1651 mg/L [1]. This difference in hydrophobicity translates to a 3.3-fold higher predicted aqueous solubility for 5-Hepten-2-one compared to its methylated analog.

Physicochemical Properties Formulation Science ADME

Vapor Pressure and Volatility: Enhanced Headspace Delivery vs. 6-Methyl-5-hepten-2-one

5-Hepten-2-one has a vapor pressure of 3.7±0.3 mmHg at 25°C (equivalent to 0.49 kPa) . In contrast, 6-methyl-5-hepten-2-one exhibits a vapor pressure of approximately 1.121 hPa (0.84 mmHg) at 20°C . This represents a ~4.4-fold higher vapor pressure for 5-Hepten-2-one, indicating significantly greater volatility at ambient temperatures.

Flavor Release Fragrance Performance Volatile Analysis

Odor Character and Sensory Differentiation: Distinct Green-Citrus Profile vs. Methyl Heptenone

5-Hepten-2-one is characterized by a 'green, citrus' odor profile [1], whereas 6-methyl-5-hepten-2-one (methyl heptenone) is described as 'strong, fatty, green, citrus-like' with additional 'bittersweet taste reminiscent of pear' and 'musty, cheesy and creamy' nuances . This sensory divergence reflects the impact of the methyl group at the C6 position, which introduces fatty/creamy notes absent in the parent compound.

Sensory Science Flavor Chemistry GC-Olfactometry

Urinary Volatile Profile: Distinct Adrenal-Mediated Regulation vs. 2-Heptanone and 4-Hepten-2-one

In a study of adrenal-mediated urinary volatiles, trans-5-hepten-2-one was identified as one of six compounds whose concentrations were depressed after adrenalectomy, alongside 2-heptanone, trans-4-hepten-2-one, and others [1]. While all three ketones are adrenal-dependent, their relative abundance and specific biological roles differ: in a mouse model, E-5-Hepten-2-one exhibited relative abundance values of 0.39-0.59 across experimental groups [2], distinct from the profiles of 2-heptanone and 4-hepten-2-one.

Metabolomics Biomarker Discovery Endocrinology

Procurement-Driven Application Scenarios for 5-Hepten-2-one CAS 1071-94-9


Flavor and Fragrance Formulation Requiring Green-Citrus Top Notes Without Fatty Undertones

5-Hepten-2-one is the preferred choice for formulators seeking a clean 'green, citrus' volatile top note. Its sensory profile, devoid of the fatty, musty, and creamy notes characteristic of 6-methyl-5-hepten-2-one, makes it suitable for citrus, herbal, and fresh-green accords [1]. Additionally, its higher vapor pressure (3.7 mmHg vs. 0.84 mmHg for the methyl analog) ensures rapid headspace delivery and immediate olfactory impact, a critical performance metric in fine fragrance and air care applications .

Aqueous or Mixed-Solvent Formulation Development (e.g., Beverages, Personal Care)

For formulations requiring higher water compatibility, 5-Hepten-2-one offers a quantifiable advantage. With an estimated water solubility of 5445 mg/L at 25°C—3.3-fold greater than that of 6-methyl-5-hepten-2-one (1651 mg/L)—it reduces reliance on organic co-solvents [2]. This simplifies formulation, lowers costs, and minimizes potential sensory or safety concerns associated with higher solvent loads, particularly in beverage emulsions or aqueous cosmetic bases .

Metabolomics and Biomarker Studies Targeting Adrenal-Dependent Volatile Organic Compounds (VOCs)

In preclinical or clinical metabolomics research focused on adrenal function or endocrine signaling, trans-5-hepten-2-one is a specific marker within a defined set of adrenal-regulated urinary VOCs [3]. Its identity must be strictly maintained, as substitution with 2-heptanone, 4-hepten-2-one, or 6-methyl-5-hepten-2-one would introduce a different compound with distinct biological regulation and metabolic significance, thereby invalidating comparative analyses and biomarker associations [4].

Analytical Method Development and Reference Standard Preparation for GC-MS Volatile Profiling

5-Hepten-2-one serves as a critical reference standard for GC-MS identification and quantification in complex volatile mixtures (e.g., food, biological fluids, environmental samples). Its distinct Kovats retention index (866 on DB-5) and characteristic mass spectrum differentiate it from co-eluting positional isomers and methylated analogs [5]. Procurement of the authentic (E)-isomer (CAS 1071-94-9) is essential for accurate compound identification and method validation, particularly when analyzing matrices such as fermented teas, cheeses, or urine where multiple heptenones may co-occur [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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